molecular formula C7H9ClN2 B12826031 6-Chloro-n,5-dimethylpyridin-3-amine

6-Chloro-n,5-dimethylpyridin-3-amine

Cat. No.: B12826031
M. Wt: 156.61 g/mol
InChI Key: OCAHOVVKJYUQHK-UHFFFAOYSA-N
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Description

6-Chloro-n,5-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H9ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 6th position and two methyl groups at the 5th and N positions of the pyridine ring. It is used in various research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-n,5-dimethylpyridin-3-amine typically involves the chlorination of 5-dimethylpyridin-3-amine. One common method includes the reaction of 5-dimethylpyridin-3-amine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-n,5-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-n,5-dimethylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-n,5-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyridine ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-n,5-dimethylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

6-chloro-N,5-dimethylpyridin-3-amine

InChI

InChI=1S/C7H9ClN2/c1-5-3-6(9-2)4-10-7(5)8/h3-4,9H,1-2H3

InChI Key

OCAHOVVKJYUQHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)NC

Origin of Product

United States

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